Welcome to the BenchChem Online Store!
molecular formula C8H8O4 B1354651 4-Hydroxy-2-methoxybenzoic acid CAS No. 90111-34-5

4-Hydroxy-2-methoxybenzoic acid

Cat. No. B1354651
M. Wt: 168.15 g/mol
InChI Key: GWYPJBKNXSRAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05665719

Procedure details

To a solution of the methyl 2-methoxy-4-hydroxybenzoate (27 g, 147 mmol) from Step 3 above in MeOH (250 mL) was added 2N sodium hydroxide (147 mL, 2 eq) and the reaction was stirred for 5 hours at 40° C. The reaction was brought to pH 4 with the addition of 6N HCl and the solvent was reduced to one-third volume under reduced pressure. The aqueous mixture was extracted with methylene chloride (5×300 mL) and the combined organic phases were washed with water, brine, and dried over MgSO4. The solution was filtered and the solvent removed under reduced pressure to give a solid which was suspended in ether and filtered. 2-Methoxy-4-hydroxybenzoic acid was obtained in 80% yield.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([OH:13])[CH:10]=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Na+].Cl>CO.CCOCC>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([OH:13])[CH:10]=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
147 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with methylene chloride (5×300 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CC(=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.